molecular formula C9H5Cl2NO B13201582 6,8-Dichloroquinolin-3-ol

6,8-Dichloroquinolin-3-ol

Cat. No.: B13201582
M. Wt: 214.04 g/mol
InChI Key: IMCVULXDORMWHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dichloroquinolin-3-ol, also known by its chemical formula C9H5Cl2NO, is a heterocyclic compound. Its structure features a quinoline ring with chlorine substituents at positions 6 and 8, as well as a hydroxyl group at position 3. Quinolines are widely studied due to their diverse applications in various fields.

Preparation Methods

Synthetic Routes:

Several synthetic routes exist for 6,8-Dichloroquinolin-3-ol. One common method involves the cyclization of 2,6-dichloroaniline with salicylaldehyde under acidic conditions . The reaction proceeds through an electrophilic aromatic substitution, resulting in the formation of the quinoline ring.

Reaction Conditions:

  • Reactants: 2,6-dichloroaniline, salicylaldehyde
  • Catalyst: Acid (e.g., sulfuric acid)
  • Temperature: Elevated (typically reflux)
  • Solvent: Organic solvent (e.g., ethanol)

Industrial Production:

While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing. Optimization of reaction conditions, purification steps, and yield enhancement are crucial for efficient production.

Chemical Reactions Analysis

6,8-Dichloroquinolin-3-ol participates in various chemical reactions:

    Oxidation: It can undergo oxidation reactions, leading to the formation of quinoline N-oxides.

    Reduction: Reduction of the quinoline ring can yield dihydroquinolines.

    Substitution: Chlorine atoms can be substituted with other functional groups (e.g., amino, alkyl, or aryl groups).

Common reagents and conditions:

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid)

    Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas)

    Substitution: Nucleophilic substitution conditions (e.g., sodium hydroxide, amine nucleophiles)

Major products:

  • Oxidation: this compound N-oxide
  • Reduction: Dihydroquinolin-3-ol
  • Substitution: Various derivatives with substituted chlorine atoms

Scientific Research Applications

6,8-Dichloroquinolin-3-ol finds applications in:

    Chemistry: As a building block for the synthesis of other quinoline-based compounds.

    Biology: It may exhibit biological activity, making it relevant for drug discovery.

    Medicine: Research on its potential therapeutic effects (e.g., antimicrobial, antiviral properties).

    Industry: Used in the preparation of dyes, agrochemicals, and pharmaceutical intermediates.

Mechanism of Action

The precise mechanism by which 6,8-Dichloroquinolin-3-ol exerts its effects depends on its specific application. It may interact with cellular targets, modulate signaling pathways, or inhibit enzymes. Further studies are needed to elucidate its detailed mechanisms.

Comparison with Similar Compounds

6,8-Dichloroquinolin-3-ol stands out due to its unique chlorination pattern. Similar compounds include other quinolines, such as 8-chloroquinoline and 6-chloroquinoline.

Properties

Molecular Formula

C9H5Cl2NO

Molecular Weight

214.04 g/mol

IUPAC Name

6,8-dichloroquinolin-3-ol

InChI

InChI=1S/C9H5Cl2NO/c10-6-1-5-2-7(13)4-12-9(5)8(11)3-6/h1-4,13H

InChI Key

IMCVULXDORMWHT-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C=NC2=C(C=C1Cl)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.